1,4-Dibromo-2,5-dimethylbenzene

Catalog No.
S703234
CAS No.
1074-24-4
M.F
C8H8Br2
M. Wt
263.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dibromo-2,5-dimethylbenzene

CAS Number

1074-24-4

Product Name

1,4-Dibromo-2,5-dimethylbenzene

IUPAC Name

1,4-dibromo-2,5-dimethylbenzene

Molecular Formula

C8H8Br2

Molecular Weight

263.96 g/mol

InChI

InChI=1S/C8H8Br2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3

InChI Key

QENIALCDPFDFHX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)C)Br

Synonyms

2,5-Dibromo-p-xylene; 2,5-Dibromo-1,4-dimethylbenzene; 2,5-Dibromo-1,4-xylene; 2,5-Dimethyl-1,4-dibromobenzene; NSC 106321

Canonical SMILES

CC1=CC(=C(C=C1Br)C)Br

1,4-Dibromo-2,5-dimethylbenzene, also known as 2,5-dibromo-p-xylene, is an organic compound with the chemical formula C₈H₈Br₂. It is a white crystalline solid at room temperature with a melting point of 72-74 °C and a boiling point of 261 °C []. While it has limited inherent scientific research applications, it serves as a valuable precursor for the synthesis of other important research-relevant compounds.

As a Precursor for Other Molecules

  • Synthesis of 4,4'-diformyl-2',5'-dimethyl-1,1'-biphenyl (4,4'-diformyl-2',5'-dimethyl-terphenyl): 1,4-Dibromo-2,5-dimethylbenzene has been utilized as a starting material for the synthesis of 4,4'-diformyl-2',5'-dimethyl-1,1'-biphenyl, a molecule with potential applications in the development of organic light-emitting diodes (OLEDs) [].
  • Synthesis of 1,4-diformyl-2,5-dimethylbenzene: Additionally, 1,4-dibromo-2,5-dimethylbenzene serves as a precursor for the synthesis of 1,4-diformyl-2,5-dimethylbenzene, a compound with potential applications in the field of coordination chemistry [].

1,4-Dibromo-2,5-dimethylbenzene, also known as 1,4-dibromo-p-xylene, is an aromatic compound with the molecular formula C8H8Br2C_8H_8Br_2 and a molecular weight of approximately 263.96 g/mol. It features two bromine substituents located at the 1 and 4 positions of the benzene ring, with methyl groups at the 2 and 5 positions. The compound appears as a colorless to pale yellow liquid and has a boiling point of about 260.8 °C and a melting point ranging from 72 °C to 74 °C . Its density is reported to be around 1.7 g/cm³ .

1,4-Dibromo-2,5-dimethylbenzene itself does not possess a specific mechanism of action in biological systems. Its primary function lies in its role as a precursor for the synthesis of other compounds that may have biological activity.

1,4-Dibromo-2,5-dimethylbenzene is considered a hazardous material due to the presence of bromine atoms. Here are some safety concerns:

  • Toxicity: Limited data exists on the specific toxicity of 1,4-Dibromo-2,5-dimethylbenzene. However, due to the presence of bromine, it is likely to be an irritant to the skin, eyes, and respiratory system.
  • Flammability: Combustible material.
  • Reactivity: Reacts with strong oxidizing agents.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound.
  • Work in a well-ventilated area.
  • Dispose of waste according to local regulations.
Typical of aromatic compounds, including:

  • Nucleophilic Substitution Reactions: The presence of bromine atoms makes it susceptible to nucleophilic attack, allowing for substitution reactions.
  • Suzuki Coupling: This compound can undergo Suzuki coupling reactions to form biaryl compounds when reacted with aryl boronic acids in the presence of palladium catalysts .
  • Electrophilic Aromatic Substitution: The methyl groups can direct electrophiles to the ortho and para positions relative to themselves during electrophilic aromatic substitution reactions.

While specific biological activity data on 1,4-dibromo-2,5-dimethylbenzene is limited, its structural characteristics suggest potential interactions with biological systems. Compounds with similar brominated aromatic structures have been studied for their antimicrobial and cytotoxic properties. Furthermore, halogenated compounds often exhibit significant biological activities due to their ability to interact with cellular targets .

1,4-Dibromo-2,5-dimethylbenzene can be synthesized through several methods:

  • Bromination of p-Xylene: This method involves the direct bromination of p-xylene using bromine in a suitable solvent under controlled conditions to ensure selective substitution at the desired positions.
  • Suzuki Coupling Reaction: As mentioned earlier, this method utilizes aryl boronic acids and palladium catalysts to couple with the dibrominated compound, allowing for the formation of more complex structures .
  • Electrophilic Aromatic Substitution: Bromination can also be achieved through electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) .

1,4-Dibromo-2,5-dimethylbenzene has several applications in various fields:

  • Intermediate in Organic Synthesis: It serves as a key intermediate for synthesizing more complex organic molecules and materials.
  • Fluorescent Dyes: The compound exhibits red fluorescence properties, making it useful in the development of fluorescent dyes for biological imaging applications .
  • Material Science: It can be utilized in polymer chemistry for creating functionalized polymers with specific properties.

Interaction studies involving 1,4-dibromo-2,5-dimethylbenzene primarily focus on its reactivity with nucleophiles and electrophiles. The compound's bromine substituents enhance its reactivity compared to non-brominated analogs. Additionally, studies on similar halogenated compounds have indicated potential interactions with enzymes or proteins within biological systems, suggesting avenues for further research into its biological implications .

Several compounds share structural similarities with 1,4-dibromo-2,5-dimethylbenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,4-DibromobenzeneC6H4Br2Simpler structure without methyl groups
2,5-DibromotolueneC7H6Br2Methyl group at different position
1-Bromo-2-methyl-4-nitrobenzeneC7H6BrNContains a nitro group instead of a second bromine
1-Bromo-4-methylbenzeneC7H7BrOne bromine and one methyl group

Uniqueness of 1,4-Dibromo-2,5-dimethylbenzene

The uniqueness of 1,4-dibromo-2,5-dimethylbenzene lies in its specific arrangement of substituents that grant it distinct chemical reactivity and potential biological activity compared to other similar compounds. Its dual bromine atoms provide enhanced electrophilicity while maintaining stability through the methyl groups' electron-donating effects.

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (84.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1074-24-4

Wikipedia

1,4-Dibromo-2,5-dimethylbenzene

General Manufacturing Information

Benzene, 1,4-dibromo-2,5-dimethyl-: INACTIVE

Dates

Modify: 2023-08-15

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